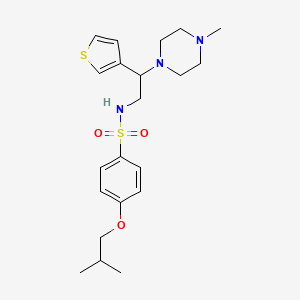

![molecular formula C27H20ClN7O3 B2901885 N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide CAS No. 1172422-54-6](/img/structure/B2901885.png)

N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that is related to the class of drugs known as Akt inhibitors . Akt inhibitors are a type of medication used in the treatment of various types of cancers. They work by blocking the action of a protein called Akt, which is involved in cell growth and survival .

Synthesis Analysis

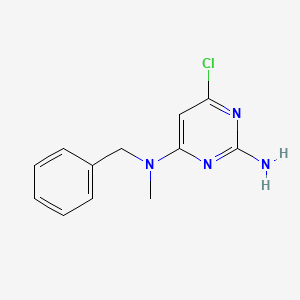

The synthesis of this compound is likely to involve complex organic chemistry reactions. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-6-yl group, a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a naphthalen-2-yloxy group .Chemical Reactions Analysis

The compound, being an Akt inhibitor, is likely to interact with the Akt protein in cells, inhibiting its function and leading to decreased cell growth and survival . The exact chemical reactions it undergoes within the body are not detailed in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

This compound may serve as a pharmacophore due to its complex structure containing multiple heterocyclic components. It could be investigated for its binding affinity to various receptors or enzymes within biological systems. The presence of a pyrazolo[3,4-d]pyrimidin-6-yl moiety suggests potential activity in the central nervous system, as similar structures are found in compounds with sedative and anxiolytic effects .

Medicinal Chemistry

In medicinal chemistry, the compound’s naphthalen-2-yloxy moiety could be explored for its drug-like properties. Naphthalene derivatives have been studied for their anti-inflammatory and analgesic activities, making this compound a candidate for the development of new pain relief medications .

Biochemical Studies

The compound’s ability to interact with biological macromolecules could be of interest in biochemistry. It might act as an inhibitor or activator for certain metabolic pathways. For instance, the 4-chlorophenyl group could be involved in interactions with proteins or nucleic acids, affecting their function or expression .

Chemical Synthesis

As a synthetic intermediate, this compound could be used to develop new synthetic routes or improve existing ones for the production of complex organic molecules. Its multifaceted structure allows for various chemical transformations, potentially leading to new materials or catalysts .

Molecular Modeling

The compound’s intricate structure makes it suitable for computational studies, such as molecular docking and modeling. These studies can predict how the compound interacts with biological targets, which is crucial for drug design and discovery .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to detect, quantify, or purify similar compounds. Its unique spectral properties might provide distinct signals useful for analytical techniques .

Wirkmechanismus

Target of Action

The primary target of this compound is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in the regulation of cell division and signal transduction, making it a significant target for therapeutic intervention .

Mode of Action

The compound acts as an ATP-competitive inhibitor , meaning it competes with ATP for binding to the kinase. This competition prevents the phosphorylation process, thereby inhibiting the activity of the kinase . The compound has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of the cAMP-dependent protein kinase catalytic subunit alpha affects the PI3K-PKB signaling pathway . This pathway is involved in regulating cell growth and survival. By inhibiting this pathway, the compound can potentially control the proliferation of cells .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of the cAMP-dependent protein kinase catalytic subunit alpha can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of tumor growth in a breast cancer xenograft model . This suggests that the compound could have potential as an antitumor agent.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[1-(4-chlorophenyl)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN7O3/c1-16-12-23(30-24(36)15-38-21-11-6-17-4-2-3-5-18(17)13-21)35(33-16)27-31-25-22(26(37)32-27)14-29-34(25)20-9-7-19(28)8-10-20/h2-13,22,25,27,29,31H,14-15H2,1H3,(H,30,36)(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOZBBZXEIPDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4NC5C(CNN5C6=CC=C(C=C6)Cl)C(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2901803.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2901804.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2901805.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2901806.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2901819.png)

![4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2901823.png)